Epitestosterone

Catalog No.
S601015
CAS No.
481-30-1
M.F
C19H28O2
M. Wt
288.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Epitestosterone

CAS Number

481-30-1

Product Name

Epitestosterone

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C19H28O2

Molecular Weight

288.4 g/mol

InChI

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-17,21H,3-10H2,1-2H3/t14-,15-,16-,17+,18-,19-/m0/s1

InChI Key

MUMGGOZAMZWBJJ-KZYORJDKSA-N

SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C

Synonyms

(17α)-17-Ηydroxyandrost-4-en-3-one; 17-Epitestosterone; 17α-Testosterone; 17α-cis-Testosterone; 4-Androstene-17α-ol-3-one; Isotestosterone; NSC 26499; cis-Testosterone;

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2O)CCC4=CC(=O)CC[C@]34C

Doping Control

The most prominent application of epitestosterone lies in anti-doping measures. Since it is naturally produced alongside testosterone, their ratio in urine samples (testosterone/epitestosterone or T/E) serves as a marker for potential exogenous testosterone administration. Athletes with unnaturally high testosterone levels, potentially due to doping, often have a significantly skewed T/E ratio. This method helps identify potential doping violations, although specific thresholds and interpretations can vary depending on the sport and testing agency [].

Understanding Androgen Action

Epitestosterone exhibits diverse and complex interactions with the human body:

  • Anti-androgenic effects: In vitro studies suggest epitestosterone may have anti-androgenic properties. It can bind to androgen receptors, potentially competing with testosterone and limiting its effects []. Additionally, it might inhibit the conversion of testosterone to the more potent dihydrotestosterone (DHT) [].
  • Modulation of neurotransmitters: Research suggests epitestosterone might influence the production and activity of neurotransmitters like dopamine and serotonin, potentially impacting mood and behavior [].
  • Regulation of androgen-dependent events: Epitestosterone is hypothesized to play a role in regulating functions influenced by androgens, such as prostate growth and body hair distribution. However, further research is needed to fully understand its specific contributions [].

It's important to note that most of the research on epitestosterone's biological functions is based on in vitro studies or animal models. Further clinical investigations are necessary to understand its full scope of action and potential therapeutic applications in humans.

Investigational Applications

Preliminary research suggests potential therapeutic applications of epitestosterone in various conditions:

  • Neurological disorders: Studies are exploring its potential role in managing conditions like autism spectrum disorder, although the mechanisms and effectiveness remain unclear [].
  • Prostate cancer: Given its potential anti-androgenic properties, researchers are investigating its possible use as a complementary treatment for prostate cancer. However, this is still in the early stages of exploration [].

Epitestosterone is an endogenous steroid and a 17-alpha isomer of testosterone, known chemically as 17α-testosterone or androst-4-en-17α-ol-3-one. It is produced in the human body primarily in the testes, with some contribution from adrenal glands. Structurally, epitestosterone differs from testosterone by the configuration at the hydroxy-bearing carbon (C17), which results in its weaker androgenic activity. Epitestosterone acts as a competitive antagonist of the androgen receptor and is recognized for its role in regulating testosterone levels, particularly through the testosterone to epitestosterone ratio (T/E ratio) used in anti-doping tests .

, primarily involving its conversion to other steroids. It can be synthesized from pregnenolone via the delta5-steroid pathway and through 5-androstene-3-beta,17-alpha-diol. Its biological activity includes acting as a weak inhibitor of 5α-reductase, an enzyme that converts testosterone into dihydrotestosterone, which is a more potent androgen. This inhibition can lead to decreased androgenic effects in tissues sensitive to dihydrotestosterone .

Epitestosterone exhibits several biological activities:

  • Androgen Receptor Antagonism: It competes with testosterone for binding to androgen receptors, thereby exerting antiandrogenic effects in various tissues .
  • Regulation of Hormone Metabolism: Epitestosterone plays a role in the metabolism of other steroid hormones, including estrogens and androgens, through its activity as a reductase .
  • Doping Detection: The T/E ratio is critical in doping control; elevated testosterone levels relative to epitestosterone may indicate exogenous testosterone use .

Epitestosterone can be synthesized through several pathways:

  • Natural Synthesis: In humans, it is produced endogenously from pregnenolone via enzymatic pathways involving delta5-steroids.
  • Chemical Synthesis: Laboratory synthesis can be achieved through various organic chemistry methods, often starting from steroid precursors like testosterone or other related compounds. Specific synthetic routes may involve modifications at the C17 position to yield epitestosterone .

Epitestosterone has several applications:

  • Anti-Doping Testing: It is primarily used in sports to detect anabolic steroid abuse by measuring the T/E ratio in urine samples. A higher ratio suggests potential doping with testosterone .
  • Research: Epitestosterone is studied for its role in androgen metabolism and its potential therapeutic applications as an antiandrogen agent in conditions like prostate cancer .

Epitestosterone interacts with various biological systems:

  • Androgen Receptor Interaction: As a competitive antagonist, it can modulate the effects of androgens in target tissues, influencing growth and metabolic processes.
  • Drug Interactions: The presence of epitestosterone can affect the pharmacokinetics of other drugs metabolized by steroid pathways. For instance, co-administration with certain corticosteroids may increase the risk of edema formation due to altered metabolism .

Epitestosterone shares structural and functional similarities with several other steroids. Here are some notable compounds:

Compound NameStructure ComparisonUnique Feature
TestosteroneEpitestosterone is an epimer of this compound; differs at C17More potent androgenic activity
DihydrotestosteroneDerived from testosterone; more potentStronger affinity for androgen receptors
AndrostenedionePrecursor to testosterone; lacks C17 hydroxyl groupLess biologically active than both epitestosterone and testosterone
DehydroepiandrosteronePrecursor steroid; different metabolic pathwayLower androgenic activity compared to epitestosterone

Epitestosterone's unique characteristic lies in its relatively weak androgenic properties and its role as a biomarker for detecting anabolic steroid use through its ratio with testosterone. This makes it particularly significant in sports medicine and endocrinology .

Physical Description

Solid

XLogP3

3.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

288.208930132 g/mol

Monoisotopic Mass

288.208930132 g/mol

Boiling Point

432.9±45.0 °C(Predicted)

Heavy Atom Count

21

Appearance

Assay:≥98%A crystalline solid

UNII

48L726977Z

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (50%): Fatal if swallowed [Danger Acute toxicity, oral];
H301 (50%): Toxic if swallowed [Danger Acute toxicity, oral];
H341 (50%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H360 (50%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

481-30-1

Metabolism Metabolites

Epitestosterone has known human metabolites that include Epitestosterone O-glucuronide.

Wikipedia

Epitestosterone

Use Classification

Lipids -> Sterol Lipids [ST] -> Steroids [ST02] -> C19 steroids (androgens) and derivatives [ST0202]

Dates

Modify: 2023-08-15
1. Cavalari FC, da Rosa LA, Escott GM, Dourado T, de Castro AL, Kohek MBDF, Ribeiro MFM, Partata WA, de Fraga LS, Loss EDS. Epitestosterone- and testosterone-replacement in immature castrated rats changes main testicular developmental characteristics. Mol Cell Endocrinol. 2018 Feb 5;461:112-121. doi: 10.1016/j.mce.2017.08.023. Epub 2017 Sep 1. PMID: 28870779.

2. Järvinen E, Kidron H, Finel M. Human efflux transport of testosterone, epitestosterone and other androgen glucuronides. J Steroid Biochem Mol Biol. 2020 Mar;197:105518. doi: 10.1016/j.jsbmb.2019.105518. Epub 2019 Nov 6. PMID: 31704245.

3. Zolottsev VA, Ponomarev GV, Taratynova MO, Morozevich GE, Novikov RA, Timofeev VP, Solyev PN, Zavialova MG, Zazulina OV, Tkachev YV, Misharin AY. Conjugates of 17-substituted testosterone and epitestosterone with pyropheophorbide a differing in the length of linkers. Steroids. 2018 Oct;138:82-90. doi: 10.1016/j.steroids.2018.06.011. Epub 2018 Jul 7. PMID: 30033342.

4. Aguilera R, Hatton CK, Catlin DH. Detection of epitestosterone doping by isotope ratio mass spectrometry. Clin Chem. 2002;48(4):629-36. PMID: 11901061.

5. Albeiroti S, Ahrens BD, Sobolevskii T, Butch AW. The influence of small doses of ethanol on the urinary testosterone to epitestosterone ratio in men and women. Drug Test Anal. 2018 Mar;10(3):575-583. doi: 10.1002/dta.2241. Epub 2017 Aug 1. PMID: 28671321.

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